Product packaging for sodium;4-ethynylbenzoate(Cat. No.:)

sodium;4-ethynylbenzoate

Cat. No.: B7805834
M. Wt: 168.12 g/mol
InChI Key: VXBLAFDQGACQAR-UHFFFAOYSA-M
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Description

Sodium 4-ethynylbenzoate is an organic salt with the chemical formula C₉H₅NaO₂. nih.govsigmaaldrich.com It is derived from 4-ethynylbenzoic acid, a molecule that serves as a versatile precursor in numerous synthetic applications. lookchem.comguidechem.com The presence of the sodium cation introduces ionic characteristics, differentiating its solubility and reactivity from its parent acid.

Table 1: Chemical Properties of Sodium 4-Ethynylbenzoate

Property Value
IUPAC Name sodium;4-ethynylbenzoate
Molecular Formula C₉H₅NaO₂
Molecular Weight 168.12 g/mol
CAS Number 144693-65-2

Data sourced from PubChem and other chemical suppliers. nih.govsigmaaldrich.comlookchem.com

4-Ethynylbenzoate derivatives, including the parent acid and its esters like methyl 4-ethynylbenzoate, are recognized as important intermediates in modern chemistry. guidechem.com These compounds serve as foundational units for constructing more complex molecular frameworks. lookchem.com Their utility stems from the presence of the terminal alkyne, which is highly reactive and participates in a variety of coupling reactions.

In materials science, these derivatives are used to create functional polymers and advanced materials. chemimpex.combldpharm.com For instance, 4-ethynylbenzoyl chloride has been used as an end-capping agent for hydroxy-terminated polymers, which can then be crosslinked through the ethynyl (B1212043) groups to enhance material properties. nasa.gov The incorporation of the 4-ethynylbenzoate structure into polymer backbones can improve thermal stability and mechanical strength. chemimpex.com Researchers also employ these derivatives in the synthesis of zinc porphyrins for use as photosensitizers in dye-sensitized solar cells (DSSCs) and to modify perovskite active layers in solar cells, where the carboxylate moiety can coordinate with lead ions to reduce defects. lookchem.com

The chemical utility of sodium 4-ethynylbenzoate is defined by its two primary functional groups: the ethynyl group and the carboxylate group.

The ethynyl group (-C≡CH) is a terminal alkyne that provides a point for molecular extension and modification. lookchem.com Its linear and rigid structure is a key feature for building well-defined molecular architectures. This group is particularly valuable for its participation in:

Cross-Coupling Reactions: The ethynyl group readily undergoes reactions like the Sonogashira coupling, a powerful method for forming carbon-carbon bonds.

Click Chemistry: It is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific reaction used to link molecules together. medchemexpress.comchemrxiv.org

Ethynylation: This process allows for the direct introduction of the ethynyl group into various organic molecules, creating versatile intermediates for further synthesis. researchgate.netacs.org

The carboxylate moiety (-COO⁻Na⁺) , the deprotonated form of a carboxylic acid, imparts distinct properties. lookchem.com

Nucleophilicity and Coordination: The carboxylate group can act as a nucleophile and, importantly, can coordinate to metal centers. This property is exploited in the formation of metal-organic frameworks (MOFs) and in stabilizing perovskite structures in solar cells. lookchem.com

Solubility: The ionic nature of the sodium carboxylate salt generally increases the compound's solubility in polar solvents compared to its parent carboxylic acid, which can be advantageous in certain reaction conditions.

Reactivity: The carboxylate is the conjugate base of a carboxylic acid and can participate in various reactions, often after being converted back to the acid form or to an ester. beilstein-journals.org

The specific properties of sodium 4-ethynylbenzoate open up several avenues for specialized research. Its dual functionality makes it a prime candidate for applications where both the reactivity of the alkyne and the coordinating ability or solubility of the carboxylate are required.

Future research directions include:

Polymer Science: Sodium 4-ethynylbenzoate could be investigated as a monomer or co-monomer in polymerization reactions. The resulting polymers would possess pendant carboxylate groups, potentially leading to water-soluble or polyelectrolytic materials with reactive alkyne sites for subsequent functionalization. acs.org

Materials Synthesis: The compound is a potential linker for the synthesis of novel metal-organic frameworks (MOFs). bldpharm.com The carboxylate group can bind to metal clusters to form the framework, while the ethynyl group would be available within the pores for post-synthetic modification, allowing for the creation of functionalized MOFs for applications in gas storage or catalysis.

Supramolecular Chemistry: The rigid rod-like structure imparted by the phenylacetylene (B144264) unit, combined with the ionic carboxylate, makes it an interesting building block for creating self-assembling systems, liquid crystals, or other complex supramolecular structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5NaO2 B7805834 sodium;4-ethynylbenzoate

Properties

IUPAC Name

sodium;4-ethynylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2.Na/c1-2-7-3-5-8(6-4-7)9(10)11;/h1,3-6H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBLAFDQGACQAR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC1=CC=C(C=C1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 4 Ethynylbenzoate Derivatives

Strategies for the Preparation of 4-Ethynylbenzoic Acid

4-Ethynylbenzoic acid serves as a fundamental building block and its synthesis can be achieved through several reliable methods, primarily involving the introduction of an ethynyl (B1212043) group onto a benzene (B151609) ring. sigmaaldrich.comguidechem.com

A prevalent and effective method for synthesizing 4-ethynylbenzoic acid is through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is a cornerstone reaction in this context, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.

A typical procedure involves the coupling of 4-iodobenzoic acid with a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA). This reaction is generally carried out in the presence of a palladium catalyst, like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst. The reaction is followed by a deprotection step to remove the silyl (B83357) group, yielding the terminal alkyne. Key variables that influence the reaction's success include the catalyst loading, solvent choice (commonly THF or DMF), and temperature. The subsequent removal of the trimethylsilyl (B98337) protecting group is often accomplished using a base like potassium carbonate in methanol (B129727) or a fluoride (B91410) source.

Table 1: Example Conditions for Sonogashira Coupling in 4-Ethynylbenzoic Acid Synthesis

Parameter Condition
Aryl Halide 4-Iodobenzoic acid
Alkyne Trimethylsilylacetylene (TMSA)
Catalyst Pd(PPh₃)₂Cl₂ (e.g., 5 mol%)
Co-catalyst Copper(I) iodide (CuI)
Base Triethylamine (B128534) (Et₃N)
Solvent THF or DMF
Temperature 60–80°C

| Deprotection | K₂CO₃ in Methanol or TBAF |

An alternative approach to 4-ethynylbenzoic acid involves the chemical modification of benzoic acid derivatives that already contain a precursor to the ethynyl group. One such method begins with the hydrolysis of a silyl-protected ester intermediate, methyl 4-[(trimethylsilyl)ethynyl]benzoate. chemicalbook.com

In a representative synthesis, methyl 4-[(trimethylsilyl)ethynyl]benzoate is treated with a solution of potassium hydroxide (B78521) in methanol at reflux. chemicalbook.com This single step achieves both the saponification of the methyl ester to a carboxylate and the cleavage of the trimethylsilyl group to reveal the terminal alkyne. Subsequent acidification of the reaction mixture with an acid like hydrochloric acid protonates the carboxylate, precipitating 4-ethynylbenzoic acid as a solid product with high yield. chemicalbook.com

Another derivatization route starts from methyl 4-(2,2-dibromovinyl)benzoate. This compound can be converted to the corresponding alkyne through treatment with a strong base in a reaction that proceeds via an elimination mechanism. guidechem.com

Synthesis of 4-Ethynylbenzoate Esters as Key Intermediates

Methyl and ethyl 4-ethynylbenzoate are versatile intermediates in organic synthesis. nbinno.comjennysynth.com Their preparation can be accomplished either by direct esterification of 4-ethynylbenzoic acid or through synthetic routes that build the molecule from different precursors.

The carboxylic acid functionality of 4-ethynylbenzoic acid can readily undergo esterification to form the corresponding esters. Standard acid-catalyzed esterification, often referred to as Fischer esterification, is a common method. This involves reacting 4-ethynylbenzoic acid with an excess of the desired alcohol (methanol or ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The mixture is typically heated to drive the reaction towards completion.

Table 2: General Conditions for Fischer Esterification of 4-Ethynylbenzoic Acid

Reagent/Condition Description
Substrate 4-Ethynylbenzoic acid
Alcohol Methanol (for methyl ester) or Ethanol (for ethyl ester)
Catalyst Concentrated H₂SO₄ or HCl

| Temperature | Reflux |

Alternative syntheses of 4-ethynylbenzoate esters often begin with precursors that are more readily available or offer a more convenient reaction pathway. These methods bypass the initial synthesis and isolation of 4-ethynylbenzoic acid.

One such route involves the Sonogashira coupling of methyl 4-iodobenzoate (B1621894) or ethyl 4-iodobenzoate with trimethylsilylacetylene, followed by deprotection. reddit.comnih.gov This strategy is analogous to the synthesis of the parent acid but builds the ester directly. The deprotection of the resulting methyl or ethyl 4-((trimethylsilyl)ethynyl)benzoate is a critical step, often achieved with a mild base like potassium carbonate in methanol to avoid saponification of the ester group. reddit.com

Other reported syntheses for methyl 4-ethynylbenzoate include:

The reaction of 3-(4-(methoxycarbonyl)phenyl)propanoic acid with N,N,N',N'-tetramethylethylenediamine in dimethyl sulfoxide (B87167). guidechem.com

The treatment of 4-(2,2-dibromovinyl)benzoic acid methyl ester with cesium carbonate in a mixture of dimethyl sulfoxide and water. guidechem.com

A deprotection reaction starting from 4-(3-hydroxy-3-methylbutan-1-yn-1-yl)methyl benzoate (B1203000) using potassium hydroxide. guidechem.com

Conversion to Sodium 4-Ethynylbenzoate

The final conversion of the carboxylic acid precursor to its sodium salt is a straightforward acid-base reaction. myskinrecipes.comsigmaaldrich.com 4-Ethynylbenzoic acid is treated with a stoichiometric amount of a sodium base.

A common laboratory procedure involves dissolving 4-ethynylbenzoic acid in a suitable solvent and adding an aqueous solution of sodium hydroxide. researchgate.netquora.com The reaction is typically performed at room temperature. The formation of the salt can be monitored by the dissolution of the acid and a change in pH. Evaporation of the solvent then yields the solid sodium 4-ethynylbenzoate. researchgate.net Alternatively, bases such as sodium hydride (NaH) or sodium carbonate (Na₂CO₃) can be used. quora.com The resulting salt is typically a solid that can be isolated and purified. myskinrecipes.comsigmaaldrich.com

Table 3: Reagents for the Synthesis of Sodium 4-Ethynylbenzoate

Precursor Sodium Source Byproduct
4-Ethynylbenzoic acid Sodium hydroxide (NaOH) Water (H₂O)
4-Ethynylbenzoic acid Sodium hydride (NaH) Hydrogen gas (H₂)

Neutralization Reactions for Salt Formation

The conversion of 4-ethynylbenzoic acid to its corresponding sodium salt, sodium 4-ethynylbenzoate, is accomplished via a neutralization reaction. This type of reaction involves an acid and a base reacting to form a salt and water. libretexts.orglibretexts.org In this specific synthesis, the carboxylic acid group (-COOH) of 4-ethynylbenzoic acid donates a proton (H⁺) to a sodium-containing base, most commonly sodium hydroxide (NaOH).

The hydroxide ion (OH⁻) from the base accepts the proton, forming water (H₂O), while the resulting 4-ethynylbenzoate anion (C₉H₅O₂⁻) pairs with the sodium cation (Na⁺) to form the ionic salt. youtube.com This reaction is typically carried out in a suitable solvent. The general chemical equation for this process is a classic example of acid-base chemistry. libretexts.orgyoutube.com

Reaction Overview: Formation of Sodium 4-Ethynylbenzoate

Role Compound Name Chemical Formula State
Reactant (Acid) 4-Ethynylbenzoic Acid C₉H₆O₂ Solid
Reactant (Base) Sodium Hydroxide NaOH Aqueous
Product (Salt) Sodium 4-ethynylbenzoate C₉H₅NaO₂ Aqueous/Solid
Product Water H₂O Liquid

The reaction effectively transforms the acidic and less water-soluble precursor into a more soluble salt form. When equimolar amounts of the acid and base are used, the resulting solution will contain the sodium salt. libretexts.org

Purification and Isolation Techniques for Sodium 4-Ethynylbenzoate

Following the neutralization reaction, the primary challenge is to isolate the pure sodium 4-ethynylbenzoate from the reaction mixture, which may contain water, unreacted starting materials, or other byproducts. Several standard laboratory techniques are employed for this purpose.

One common method involves "salting out," where the solubility of the organic salt in the aqueous solution is decreased by adding a high concentration of an inorganic salt, such as sodium chloride. researchgate.net This often causes the desired product to precipitate out of the solution. The resulting solid can then be collected by filtration.

Evaporation is another key step. After the initial separation, any remaining solvent (like water or a volatile organic solvent) is typically removed under reduced pressure. researchgate.net This process concentrates the product and yields the final solid material. For achieving higher purity, techniques such as recrystallization may be employed, where the crude product is dissolved in a minimal amount of a hot solvent and then allowed to cool slowly, forming purer crystals as impurities remain in the solution.

Summary of Purification and Isolation Methods

Technique Principle Purpose in Synthesis
Salting Out Decreasing the solubility of the organic salt in an aqueous medium by adding a highly soluble inorganic salt. researchgate.net To induce the precipitation of sodium 4-ethynylbenzoate from the reaction mixture.
Filtration The mechanical or physical separation of a solid from a fluid (liquid or gas) by passing the mixture through a filter medium. researchgate.net To collect the precipitated solid product after salting out or crystallization.
Evaporation Removing a solvent as a vapor from a solution, often under reduced pressure to lower the boiling point. researchgate.net To remove the solvent and isolate the dry, solid sodium 4-ethynylbenzoate.
Recrystallization Dissolving the impure solid in a hot solvent and allowing it to cool, whereupon the desired compound forms purer crystals. To remove impurities and enhance the purity of the final product.

The choice and sequence of these techniques depend on the scale of the reaction, the initial purity of the reactants, and the desired purity of the final sodium 4-ethynylbenzoate product.

Advanced Spectroscopic and Computational Characterization of 4 Ethynylbenzoate Systems

Spectroscopic Analysis Techniques

Spectroscopic techniques are indispensable for the detailed analysis of molecular structures. By probing the interactions of molecules with electromagnetic radiation, these methods provide valuable data on connectivity, functional groups, electronic transitions, and three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of organic molecules. For the 4-ethynylbenzoate system, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

In ¹H NMR spectroscopy, the protons on the aromatic ring typically appear as two doublets in the aromatic region of the spectrum, a characteristic pattern for 1,4-disubstituted benzene (B151609) rings. The ethynyl (B1212043) proton gives rise to a singlet further upfield.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum shows distinct signals for the carboxylate carbon, the two types of aromatic carbons (substituted and unsubstituted), and the two acetylenic carbons. The chemical shifts are influenced by the electronic environment of each carbon atom. For instance, the carboxylate carbon is significantly deshielded due to the electronegative oxygen atoms.

Quantitative ¹H-NMR (qNMR) can be employed to determine the purity of samples and to monitor reaction kinetics in systems involving 4-ethynylbenzoate. nih.gov

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Ethynylbenzoate Derivatives in CDCl₃

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Ethynyl C-H ~3.1 - 3.3 (s)-
Aromatic H (ortho to -COO⁻)~7.9 - 8.1 (d)-
Aromatic H (meta to -COO⁻)~7.4 - 7.6 (d)-
C OO⁻-~166 - 171
Aromatic C -COO⁻-~127 - 132
Aromatic C -H (ortho to -COO⁻)-~129 - 131
Aromatic C -H (meta to -COO⁻)-~129 - 130
Aromatic C -C≡CH-~121 - 127
-C ≡CH-~80 - 84
-C≡C H-~78 - 83
Note: Chemical shifts are approximate and can vary based on solvent and the specific counter-ion or ester group. Data is compiled from studies on 4-ethynylbenzoic acid and its methyl ester. rsc.orgcdnsciencepub.com The 's' denotes a singlet and 'd' denotes a doublet.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For sodium 4-ethynylbenzoate, IR spectroscopy is particularly useful for identifying the carboxylate and alkyne moieties. The deprotonation of the carboxylic acid to form the sodium salt results in a significant change in the carbonyl stretching frequency. The broad O-H stretch of the acid disappears, and the sharp C=O stretch is replaced by two characteristic bands for the carboxylate anion (COO⁻): an asymmetric stretching vibration and a symmetric stretching vibration. The terminal alkyne C≡C bond shows a weak but sharp absorption, while the ≡C-H bond has a very distinct, sharp stretching frequency.

Raman spectroscopy is a complementary technique. While the carboxylate stretches are visible, the symmetric C≡C triple bond stretch, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum, making it a valuable tool for confirming the presence of the alkyne group. These techniques are also instrumental in studying the coordination of 4-ethynylbenzoate linkers in metal-organic frameworks (MOFs), where shifts in the carboxylate frequencies indicate metal-ligand bond formation. researchgate.netecu.edu.au

Table 2: Key Vibrational Frequencies for 4-Ethynylbenzoate Systems

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Alkyne (≡C-H)Stretching~3300 - 3250
Alkyne (C≡C)Stretching~2150 - 2100
Carboxylate (COO⁻)Asymmetric Stretching~1610 - 1550
Carboxylate (COO⁻)Symmetric Stretching~1440 - 1360
Benzene RingC=C Stretching~1600, ~1500, ~1450
Benzene RingC-H Out-of-Plane Bending~850 - 800
Note: Values are approximate and can shift based on the molecular environment and solid-state packing effects. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The 4-ethynylbenzoate system contains a conjugated π-system encompassing the benzene ring, the ethynyl group, and the carboxylate group. This extended conjugation leads to characteristic absorptions in the UV region.

The spectrum is typically dominated by strong π → π* transitions. libretexts.org The presence of the conjugated system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (a bathochromic or red shift) compared to non-conjugated systems like benzene or benzoic acid alone. up.ac.zalibretexts.org The exact position of the absorption maximum (λmax) can be sensitive to the solvent polarity and the nature of the counter-ion. This technique is also useful for monitoring the formation of charge-transfer complexes and for quantifying concentrations in solution via the Beer-Lambert law. thieme-connect.de

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural insights through the analysis of fragmentation patterns.

For sodium 4-ethynylbenzoate, the molecular ion peak would confirm its molecular formula. The fragmentation pattern of the parent 4-ethynylbenzoic acid typically involves an initial loss of the carboxylic acid group (a mass of 45 u), a process known as decarboxylation. nih.govresearchgate.net Further fragmentation of the resulting ethynylbenzene cation can also be observed. Analysis of these fragments helps to piece together the molecular structure, corroborating data from other spectroscopic methods.

Table 3: Mass Spectrometry Data for 4-Ethynylbenzoic Acid (Parent Compound)

Property Value
Molecular FormulaC₉H₆O₂
Molecular Weight146.14 g/mol
Monoisotopic Mass146.036779430 Da
Top m/z Peaks in GC-MS146, 129, 101
Source: PubChem CID 589706 nih.gov

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. tcd.ie For a compound like sodium 4-ethynylbenzoate, which is typically a crystalline powder, Powder X-ray Diffraction (PXRD) can be used to identify the crystalline phase, assess its purity, and determine unit cell parameters.

Single-crystal X-ray diffraction, if suitable crystals can be grown, provides a precise molecular structure, including bond lengths, bond angles, and torsional angles. It also reveals how the molecules pack in the crystal lattice, detailing intermolecular interactions such as π-stacking of the benzene rings and coordination of the sodium ion with the carboxylate oxygen atoms. This information is invaluable for understanding the physical properties of the material and is essential in the field of crystal engineering and the design of MOFs where 4-ethynylbenzoate is used as a linker. ecu.edu.au

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools that complement experimental data and provide deeper insight into the properties of 4-ethynylbenzoate systems. researchgate.net

Computational chemistry can be used to:

Optimize Molecular Geometry: Calculate the lowest energy structure, providing theoretical bond lengths and angles that can be compared with XRD data.

Predict Spectroscopic Properties: Simulate NMR, IR, Raman, and UV-Vis spectra. For instance, calculated vibrational frequencies can aid in the assignment of experimental IR and Raman bands, while computed NMR chemical shifts can help confirm structural assignments. researchgate.net

Analyze Electronic Structure: Determine the energies and shapes of molecular orbitals, such as the HOMO and LUMO. This analysis helps to explain the electronic transitions observed in UV-Vis spectroscopy and provides insights into the molecule's reactivity. guidechem.com

Calculate Atomic Charges: Model the distribution of electron density within the molecule, which is useful for understanding intermolecular interactions and predicting sites of reactivity.

By correlating theoretical calculations with experimental spectroscopic results, a more robust and detailed understanding of the structural and electronic characteristics of sodium 4-ethynylbenzoate and related systems can be achieved.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric parameters of molecules. nih.govnih.gov DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict molecular geometries, vibrational frequencies, and electronic properties. nih.gov

The acidity of substituted benzoic acids has been extensively studied using DFT. These studies show a strong correlation between the electronic nature of the substituent and the gas-phase acidity. mdpi.com Electron-withdrawing groups generally increase acidity by stabilizing the resulting carboxylate anion through delocalization of the negative charge. mdpi.com Conversely, electron-donating groups tend to decrease acidity. The position of the substituent (ortho, meta, or para) also plays a crucial role in determining the extent of this electronic influence. mdpi.com

Table 1: Calculated Electronic Properties of Substituted Benzoic Acids (Illustrative Data)

Substituent (para-)Gas-Phase Acidity (kcal/mol)HOMO Energy (eV)LUMO Energy (eV)
-H341.5-7.01-0.98
-NO₂329.8-7.89-2.15
-CN332.1-7.75-1.88
-OCH₃342.7-6.55-0.81
-NH₂345.2-6.12-0.65

Note: This table presents illustrative data for para-substituted benzoic acids to demonstrate the trends discussed. The values are representative and may vary depending on the specific computational methodology.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to partition a molecule into atomic basins and to characterize the nature of chemical bonds. ucl.ac.uk QTAIM analysis identifies critical points in the electron density, including bond critical points (BCPs), which are indicative of a chemical bond. The properties of the electron density at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), offer insights into the strength and nature of the bond.

A positive value of the Laplacian of the electron density (∇²ρ > 0) at a BCP is characteristic of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions. A negative value (∇²ρ < 0) signifies shared-shell interactions, typical of covalent bonds.

In the context of 4-ethynylbenzoate, QTAIM analysis would be instrumental in quantifying the covalent character of the C-C bonds within the benzene ring, the ethynyl group, and the bond connecting the ethynyl group to the ring. It would also characterize the C-C and C-O bonds within the carboxylate group. Furthermore, in the solid state or in solution, QTAIM could be used to analyze intermolecular interactions, such as hydrogen bonding between the carboxylate group and solvent molecules, or π-π stacking interactions between benzene rings.

Non-Covalent Interaction (NCI) Plot Analysis for Intermolecular Forces

Non-Covalent Interaction (NCI) plot analysis is a computational tool used to visualize and characterize weak, non-covalent interactions in molecular systems. researchgate.netnih.govacs.org NCI plots are based on the electron density and its reduced density gradient. They generate 3D isosurfaces that highlight regions of space where non-covalent interactions are significant. The color of the isosurface indicates the nature and strength of the interaction: blue typically represents strong, attractive interactions like hydrogen bonds; green indicates weaker van der Waals interactions; and red signifies repulsive steric clashes. researchgate.net

Table 2: Typical Non-Covalent Interactions in Benzoic Acid Dimers

Interaction TypeNCI Isosurface ColorDescription
O-H···O Hydrogen BondBlueStrong, attractive interaction between the carboxylic acid groups.
C-H···π InteractionGreenWeaker, attractive interaction between a hydrogen atom and the π-system of a benzene ring.
π-π StackingGreenWeak, attractive interaction between the faces of two benzene rings.
Steric RepulsionRedRepulsive interaction due to the close proximity of atoms.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. niscpr.res.inniscpr.res.in The MEP is mapped onto the electron density surface of a molecule, with different colors representing regions of varying electrostatic potential. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For the 4-ethynylbenzoate anion, the MEP surface would show a high concentration of negative potential (red) around the carboxylate group, highlighting its nucleophilic character and its ability to coordinate with cations like sodium. The π-system of the benzene ring and the ethynyl group would likely exhibit regions of intermediate to slightly negative potential, indicating their potential to interact with electrophiles. The hydrogen atoms on the benzene ring would correspond to regions of positive potential (blue), making them susceptible to attack by strong nucleophiles.

In the case of 4-ethynylbenzoic acid, the MEP surface would show a region of high positive potential around the acidic proton of the carboxylic acid group, correctly predicting its propensity to be donated. niscpr.res.in The carbonyl oxygen would be a region of negative potential, indicating its role as a hydrogen bond acceptor.

Modeling of Potential Energy Surfaces and Reactivity Descriptors

The Potential Energy Surface (PES) of a molecule describes its energy as a function of its geometry. uni-muenchen.deq-chem.com By mapping the PES, one can identify stable conformations (local minima), transition states for reactions (saddle points), and the energy barriers between them. For a molecule like 4-ethynylbenzoate, a PES scan could be performed to investigate the rotational barrier of the ethynyl group or the carboxylic acid group. This would involve systematically changing the relevant dihedral angle and calculating the energy at each step, while optimizing the rest of the molecular geometry. molssi.org Such a scan would reveal the most stable orientation of these functional groups and the energy required to rotate them.

Reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. Key descriptors include:

Chemical Potential (μ): Related to the escaping tendency of an electron from the system.

Hardness (η): A measure of the resistance to charge transfer.

Electrophilicity Index (ω): A global measure of a molecule's ability to accept electrons.

Table 3: Conceptual DFT Reactivity Descriptors

DescriptorFormulaInterpretation
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2Electron escaping tendency
Hardness (η)(E_LUMO - E_HOMO)Resistance to charge transfer
Electrophilicity Index (ω)μ² / (2η)Global electrophilic nature

Polymer Chemistry of 4 Ethynylbenzoate Derivatives

Homopolymerization of Ethynylbenzoate Monomers

Homopolymerization of ethynylbenzoate monomers, particularly 4-ethynylbenzoic acid, yields poly(phenylacetylene) derivatives with a conjugated backbone decorated with carboxylic acid functional groups. This process has been a subject of investigation, focusing on achieving high molecular weight polymers with controlled structures.

Historically, the direct polymerization of acetylenic monomers bearing highly polar functional groups with active hydrogens, such as carboxylic acids, was challenging due to the deactivation of traditional transition metal catalysts. acs.org However, significant advancements have been made with the use of specific organorhodium complexes, which exhibit high tolerance to these functional groups.

Rhodium(I)-diene complexes, such as [(nbd)RhCl]₂ (nbd = 2,5-norbornadiene) and [(cod)RhCl]₂ (cod = 1,5-cyclooctadiene), often used in conjunction with a cocatalyst like triethylamine (B128534) (Et₃N), have proven effective for the polymerization of substituted acetylenes. researchgate.netresearchgate.net For instance, the polymerization of dendritic phenylacetylene (B144264) monomers derived from 4-ethynylbenzoic acid has been successfully carried out using a [Rh(nbd)Cl]₂–Et₃N catalyst system. researchgate.net Similarly, phenylacetylene monomers containing amino acid pendants derived from 4-ethynylbenzoic acid have been polymerized using catalysts like Rh(nbd)BPh₄. mdpi.comsemanticscholar.org

These catalyst systems are capable of promoting polymerization to achieve high yields and high molecular weight polymers. The mechanism generally involves the coordination and insertion of the acetylene (B1199291) monomer into the rhodium-carbon bond, leading to the growth of the polymer chain. The choice of ligands on the rhodium center and the reaction conditions (solvent, temperature, and cocatalyst) can influence the catalytic activity and the properties of the resulting polymer. researchgate.net

Table 1: Catalyst Systems and Conditions for Polymerization of 4-Ethynylbenzoate Derivatives

Monomer Type Catalyst System Cocatalyst / Activator Solvent Polymer Yield (%)
Dendritic Phenylacetylene [Rh(nbd)Cl]₂ Et₃N THF, CHCl₃, CH₂Cl₂ 83–95
Spiropyran-bearing Monomer [Rh(nbd)Cl]₂ TEA THF 85–93
L-Valine Ethyl Ester Pendant Rh(nbd)BPh₄ - THF 76.8

Data compiled from multiple research findings. acs.orgresearchgate.netmdpi.com

A key objective in polymer synthesis is the control over molecular weight (Mₙ, number-average; Mₒ, weight-average) and the molecular weight distribution, which is quantified by the polydispersity index (PDI = Mₒ/Mₙ). A lower PDI value (closer to 1.0) indicates a more uniform distribution of polymer chain lengths, which is a hallmark of a controlled polymerization process.

The use of organorhodium catalysts has enabled the synthesis of poly(4-ethynylbenzoic acid) and its derivatives with high molecular weights and, in some cases, low polydispersity. Research has demonstrated that polymerizations of 4-ethynylbenzoic acid can yield polymers with Mₒ values as high as 488,500 g/mol and PDI values as low as 1.03, indicating a well-controlled, living-like polymerization. acs.org

In the case of more complex, dendritic monomers derived from 4-ethynylbenzoic acid, high molecular weights are also achievable, though PDI values can be broader. For example, polymerization with a [Rh(nbd)Cl]₂–Et₃N catalyst system has produced polymers with Mₙ values ranging from 415,000 to over 1,470,000 g/mol , with PDI values typically between 1.33 and 1.58, though some instances show higher polydispersity. researchgate.net

Table 2: Molecular Weight and Polydispersity Data for Polymers Derived from 4-Ethynylbenzoate

Polymer/Monomer Type Catalyst System Mₙ ( g/mol ) Mₒ ( g/mol ) PDI (Mₒ/Mₙ) Reference
Poly(4-ethynylbenzoic acid) Organorhodium complex - up to 488,500 as low as 1.03 acs.org
Dendritic Phenylacetylene 1 [Rh(nbd)Cl]₂–Et₃N 422,000 - 1.57 researchgate.net
Dendritic Phenylacetylene 1 [Rh(nbd)Cl]₂–Et₃N 1,470,000 - 1.33 researchgate.net
Dendritic Phenylacetylene 2 [Rh(nbd)Cl]₂–Et₃N 477,000 - 1.47 researchgate.net

Copolymerization Strategies with 4-Ethynylbenzoate Derivatives

Copolymerization extends the functional possibilities of polymers by incorporating multiple, distinct monomer units into a single polymer chain. Derivatives of 4-ethynylbenzoate are valuable comonomers for creating functional conjugated polymers.

The ethynyl (B1212043) group of 4-ethynylbenzoate derivatives allows for their integration into conjugated polymer backbones, particularly other polyacetylene systems. By copolymerizing with other substituted acetylene monomers, the properties of the resulting material, such as solubility, electronic behavior, and responsiveness to stimuli, can be finely tuned.

For example, random and block copolymers have been synthesized from dendritic phenylacetylene macromonomers (derived from 4-ethynylbenzoic acid) and spiropyran-bearing phenylacetylene monomers. acs.org The synthesis of block copolymers was achieved through a living polymerization using a multicomponent Rh-catalyst, demonstrating precise control over the polymer architecture. acs.org Such copolymers combine the properties of both monomer units, in this case creating materials that are both helical and photoresponsive. Similarly, copolymers have been prepared from 4-ethynylbenzoate-derived monomers and chiral phenylacetylene monomers to study effects like chiral amplification. polymer.cn These strategies highlight how 4-ethynylbenzoate units can be incorporated into sophisticated, all-conjugated polymer systems.

The carboxylic acid group is a key feature for creating functional copolymers. When the monomer is sodium 4-ethynylbenzoate, or when the poly(4-ethynylbenzoic acid) is neutralized with a base, the resulting polymer is a polyelectrolyte. acs.org Polyelectrolytes are polymers with repeating units bearing an electrolyte group, which dissociate in aqueous solutions, making the polymer charged.

The synthesis of poly(sodium 4-ethynylbenzoate) results in a water-soluble, conjugated polyelectrolyte. These materials are of interest for applications in bioelectronics, sensors, and as components in layer-by-layer assemblies. acs.orgepdf.pub The combination of a rigid conjugated backbone with ionic side groups can lead to unique solution properties and self-assembly behaviors. For instance, the anionic polyelectrolyte derived from poly(4-ethynylbenzoic acid) has been shown to form stable, water-soluble nanohybrids when mixed with multi-walled carbon nanotubes. acs.org

Post-Polymerization Modification and Functionalization

Post-polymerization modification is a powerful strategy for introducing a wide variety of functional groups onto a pre-existing polymer backbone. This approach allows for the creation of a library of functional polymers from a single parent polymer, without needing to synthesize each functional monomer individually.

The poly(phenylacetylene) backbone derived from 4-ethynylbenzoic acid is an excellent scaffold for such modifications due to the presence of the pendant carboxylic acid groups. These groups are amenable to a wide range of well-established chemical reactions. For example, they can be readily converted into:

Esters: Through Fischer esterification with various alcohols, altering the polymer's solubility and thermal properties.

Amides: By coupling with primary or secondary amines using standard peptide coupling reagents (e.g., EDC·HCl, DCC), allowing for the attachment of biomolecules, fluorescent dyes, or other functional moieties. mdpi.comacs.org

Salts: Neutralization with a base, as mentioned previously, converts the polymer into a polyelectrolyte. acs.org

This versatility makes poly(4-ethynylbenzoic acid) a valuable platform for developing advanced functional materials. For instance, the conjugation of drug molecules to the polymer backbone via the carboxylic acid group is a potential strategy for creating polymer-drug conjugates for therapeutic applications.

Chemical Transformations of Pendant Ethynyl or Carboxylate Groups

The dual functionality of the repeating monomer unit in poly(4-ethynylbenzoate) offers two distinct handles for a variety of chemical transformations. This allows for the covalent attachment of a wide range of molecules, altering the physical, chemical, and biological characteristics of the parent polymer.

The pendant carboxylate (or carboxylic acid) group can be readily transformed through well-established organic reactions. Esterification and amidation are the most common modifications. The Fischer esterification, reacting the carboxylic acid with an alcohol under acidic catalysis, allows for the introduction of various alkyl or aryl groups, thereby modifying the polymer's solubility and thermal properties. masterorganicchemistry.comrsc.org Similarly, amidation, through reaction with primary or secondary amines often facilitated by coupling agents, can be used to attach biologically relevant molecules like peptides or fluorescent dyes. nih.govnih.gov For instance, carbodiimide-mediated coupling is a standard procedure for forming amide bonds between polymer-bound carboxylic acids and amine-containing molecules. cnrs.fr

The terminal ethynyl group is a particularly versatile functional group for post-polymerization modification, most notably through cycloaddition reactions. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is an exceptionally efficient and orthogonal reaction for attaching a vast array of azide-containing molecules to the polymer backbone. acs.orgnih.govnih.gov This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for the complex environment of a polymer chain. rsc.orgresearcher.life This allows for the grafting of everything from simple organic molecules to complex biomacromolecules and synthetic polymers.

Beyond cycloadditions, the terminal alkyne can also participate in other carbon-carbon bond-forming reactions, such as the Sonogashira coupling, which involves the palladium-catalyzed cross-coupling with aryl or vinyl halides. This reaction provides a pathway to extend the conjugation of the polymer side chains.

Below is a summary of common chemical transformations for the pendant groups of poly(4-ethynylbenzoate):

Pendant Group Reaction Type Reagents/Catalysts Resulting Functionality
CarboxylateEsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Ester
CarboxylateAmidationAmine, Coupling Agent (e.g., Carbodiimide)Amide
EthynylCuAAC Click ChemistryAzide (B81097), Copper(I) Catalyst1,2,3-Triazole
EthynylSonogashira CouplingAryl/Vinyl Halide, Palladium Catalyst, Copper Co-catalystInternal Alkyne

Introduction of Additional Functionalities onto Polymer Backbones

In addition to modifying the existing pendant groups, new functionalities can be incorporated directly into the polymer backbone through copolymerization. By introducing one or more comonomers during the polymerization of 4-ethynylbenzoic acid, polymers with a tailored combination of properties can be synthesized. This approach allows for the statistical or block incorporation of different functional units along the polymer chain.

The rhodium-catalyzed polymerization of phenylacetylenes is known to tolerate a variety of polar functional groups, enabling the copolymerization of 4-ethynylbenzoic acid with other functionalized phenylacetylene monomers. researchgate.net This strategy can be employed to create multifunctional polymers where, for example, one monomer provides a specific optical property, another enhances solubility, and the 4-ethynylbenzoate units offer sites for subsequent chemical modification.

The table below lists some examples of functional groups that could be introduced via copolymerization and their potential effects on the resulting polymer:

Comonomer Functional Group Potential Introduced Property Example Application
Fluorescent MoietyIntrinsic FluorescenceBio-imaging, Sensing
Long Alkyl ChainModified Solubility, Self-AssemblySolution-processable electronics, Nanomaterials
Biocompatible Group (e.g., PEG)Increased Water Solubility, Reduced BiofoulingBiomedical devices, Drug delivery
Photo-crosslinkable GroupNetwork Formation upon IrradiationPhotolithography, Hydrogel formation

By combining the strategies of post-polymerization modification and copolymerization, a vast library of functional materials based on the 4-ethynylbenzoate scaffold can be developed, each tailored for a specific application.

Applications of 4 Ethynylbenzoate and Its Derivatives in Materials Science

Development of Advanced Polymer Materials

The presence of the polymerizable ethynyl (B1212043) group allows 4-ethynylbenzoate to serve as a monomer for the synthesis of conjugated polymers, particularly substituted poly(phenylacetylene)s. These polymers are of significant interest due to their unique electronic and physical properties.

Polymers derived from 4-ethynylbenzoic acid are noted for their enhanced thermal stability. The thermal solid-state polymerization of p-ethynylbenzoic acid (EBA) yields an amorphous poly(phenylacetylene) derivative. During thermal analysis using Differential Scanning Calorimetry (DSC), the monomer exhibits several exothermic processes corresponding to polymerization and subsequent cross-linking reactions at elevated temperatures.

Table 1: Thermal Properties of a Poly(phenylacetylene) Derivative Interactive data table. Click on headers to sort.

Polymer Property Value Conditions
Poly(4-ethynylphenylacetylene) Carbon Yield ~90% Heating to 1000°C

Polyacetylenes are the quintessential class of conductive polymers, a field of research recognized with the Nobel Prize in Chemistry in 2000. mdpi.com The conjugated system of alternating single and double bonds along the polymer backbone allows for electron delocalization, which is a prerequisite for electrical conductivity. Polymers of 4-ethynylbenzoate are substituted poly(phenylacetylene)s and belong to this important class of materials. mdpi.com

The electrical conductivity of polyacetylenes is highly dependent on doping. wikipedia.org The introduction of an oxidizing agent (p-doping, e.g., iodine, bromine) or a reducing agent (n-doping) creates charge carriers (cations or anions) along the polymer chain, dramatically increasing conductivity. cambridge.org For example, the conductivity of undoped trans-polyacetylene is approximately 4.4 x 10⁻⁵ S/cm, but upon doping with iodine, its conductivity can surge by several orders of magnitude to as high as 38 S/cm. wikipedia.org While the specific conductivity of poly(4-ethynylbenzoate) is not widely reported, its structural analogy to polyacetylene suggests its potential for use in conductive applications, such as electrodes for batteries or supercapacitors, once appropriately doped. wikipedia.orgcambridge.org

Table 2: Electrical Conductivity of Polyacetylene Interactive data table. Click on headers to sort.

Polymer Form Dopant Conductivity (S/cm)
cis-polyacetylene None 1.7 x 10⁻⁹
trans-polyacetylene None 4.4 x 10⁻⁵
Polyacetylene Bromine 0.5

Functionalized Surfaces and Nanomaterials

The terminal ethynyl group of 4-ethynylbenzoate is a key functional handle for the covalent modification of surfaces and the fabrication of advanced nanomaterials through highly efficient and specific chemical reactions.

The ethynyl group is particularly well-suited for "click chemistry," a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups. The most prominent of these is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which joins an alkyne (like the ethynyl group on 4-ethynylbenzoate) with an azide (B81097) to form a highly stable triazole linkage. scispace.com

This methodology allows for the robust functionalization of various material surfaces. The process typically involves first treating a surface to introduce either azide or alkyne functionalities. For example, a silicon surface can be modified to bear terminal alkyne groups. nih.gov Subsequently, a molecule containing the complementary group, such as an azide-derivatized version of 4-ethynylbenzoate, can be "clicked" onto the surface in a straightforward and efficient manner. scispace.comresearchgate.net This technique provides a powerful platform for precisely engineering the chemical and physical properties of surfaces for applications in electronics, sensors, and biomedical devices.

The same click chemistry principles used for surface modification can be applied to the fabrication of nanohybrid materials, where different nanoscale components are covalently linked to create a new material with synergistic properties. Carbon nanotubes (CNTs) are frequently used as a core component in such hybrids due to their exceptional mechanical and electrical properties. nih.gov

To fabricate a CNT-based nanohybrid using a 4-ethynylbenzoate derivative, the surface of the CNT is first functionalized. This can be achieved by treating the CNTs with reagents that introduce azide groups onto their surface. nih.gov In a subsequent step, an alkyne-containing molecule, such as 4-ethynylbenzoic acid or its ester, is reacted with the azide-functionalized CNTs via the CuAAC reaction. researchgate.net This process grafts the benzoate (B1203000) derivative onto the CNT sidewalls, creating a stable nanohybrid. scispace.com Such functionalization can improve the dispersibility of CNTs in solvents and polymer matrices and integrate the specific functionalities of the attached molecule, opening up applications in reinforced composites and functional thin films. researchgate.netnih.gov

In Dye-Sensitized Solar Cells (DSSCs), a photosensitizing dye absorbs light and injects an electron into a semiconductor (typically TiO₂), initiating the flow of electric current. The performance of a DSSC is critically dependent on the dye's structure, particularly the anchoring group that binds it to the semiconductor surface.

Recent research has demonstrated that 4-ethynylbenzoic acid (EBA) is a highly effective anchoring group for organic dyes in DSSCs. In a study comparing two otherwise identical dyes, one with a conventional cyanoacrylic acid anchor and another with an EBA anchor (named ZL003), the EBA-based device showed markedly superior performance. The rigid, rod-like structure of the EBA group facilitates a favorable orientation on the TiO₂ surface, promoting efficient electron injection and reducing charge recombination.

The DSSC based on the ZL003 dye with the 4-ethynylbenzoic acid anchor achieved a power conversion efficiency (PCE) of 13.4%, a value nearly double that of the reference device (7.2%). This improvement was linked to both a higher short-circuit current density (Jsc) and a greater open-circuit voltage (Voc), underscoring the significant potential of ethynyl-functionalized benzoate derivatives in advancing solar cell technology.

Table 3: Performance of Dye-Sensitized Solar Cells with Different Anchoring Groups Interactive data table. Click on headers to sort.

Dye ID Anchoring Group Voc (mV) Jsc (mA/cm²) FF PCE (%)
ZL003 4-Ethynylbenzoic Acid 790 23.4 0.73 13.4

Organic Electronics and Photonic Materials

The exploration of 4-ethynylbenzoate and its derivatives in organic electronics and photonics is a burgeoning field of research. The ability to incorporate this moiety into larger molecular structures, such as polymers and metal-organic frameworks, allows for the fine-tuning of material properties to suit specific applications, from transistors and solar cells to advanced optical devices.

Use in Organic Electronics

Derivatives of 4-ethynylbenzoate are investigated for their potential in organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ethynyl group provides a site for polymerization and the extension of conjugation, which is crucial for efficient charge transport. In donor-acceptor copolymers, a common strategy for designing high-performance organic semiconductors, the benzoate moiety can be functionalized to act as either an electron-donating or electron-withdrawing unit.

While specific performance data for polymers directly incorporating the 4-ethynylbenzoate unit is not extensively documented in publicly available research, the principles of molecular design in this field can be illustrated by analogous structures. For instance, in donor-acceptor copolymers based on benzodithiophene (BDT), the choice of co-monomer and side chains significantly impacts the resulting electronic properties.

PolymerAcceptor UnitHOMO Level (eV)LUMO Level (eV)Bandgap (eV)Hole Mobility (cm²/Vs)PCE (%)
P1Thieno[3,4-c]pyrrole-4,6-dione-5.20-3.451.753.95 x 10⁻⁴3.86
P2Benzothiadiazole-5.25-3.501.756.18 x 10⁻⁴2.00

This table presents representative data for benzodithiophene-based donor-acceptor copolymers to illustrate the typical performance metrics in organic electronics. The hole mobility and power conversion efficiency (PCE) are key indicators of a material's potential for use in OFETs and OPVs, respectively.

Nonlinear Optical (NLO) Materials Development

The development of materials with high nonlinear optical (NLO) activity is crucial for applications in photonics, including optical data processing and frequency conversion. Organic materials are particularly promising due to their large and ultrafast NLO responses. The design of NLO materials often involves creating non-centrosymmetric structures with large molecular hyperpolarizabilities.

Derivatives of benzoate have been incorporated into polymeric structures to create materials with significant second-order NLO properties. A notable example is a poly(2,5-bis(but-2-ynyloxy) benzoate) containing a polar diacetylene chromophore. This material has demonstrated excellent quadratic NLO properties, including Second Harmonic Generation (SHG), which is the generation of light with a doubled frequency (and halved wavelength) upon interaction with the material.

Oriented films of this polymer have shown outstanding and stable SHG effects. The macroscopic NLO coefficients, which are a measure of the material's bulk NLO response, have been evaluated, indicating its potential for use in optoelectronic and photonic devices. rsc.orgrsc.org

NLO PropertyValueConditions
SHG Signal Wavelength532 nmOff-resonant
Order Parameter~0.23-
χzzz(2)280 ± 10 pm/VRod-like molecular approximation
χzxx(2)100 ± 10 pm/VRod-like molecular approximation

This table summarizes the key nonlinear optical properties of a poly(2,5-bis(but-2-ynyloxy) benzoate) derivative, highlighting its significant second-order NLO response. rsc.orgrsc.org

Furthermore, the 4-ethynylbenzoate moiety is a potential candidate for use as an organic linker in the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. By selecting appropriate achiral precursors that crystallize in non-centrosymmetric space groups, it is possible to design MOFs with impressive SHG responses. rsc.org The versatile coordination chemistry of the carboxylate group and the rigid, conjugated nature of the 4-ethynylbenzoate linker make it an attractive component for creating novel NLO-active MOFs.

Coordination Chemistry and Metal Organic Frameworks Mofs Involving 4 Ethynylbenzoate Ligands

Synthesis of Coordination Complexes with Ethynylbenzoate Ligands

The synthesis of coordination complexes with 4-ethynylbenzoate ligands involves the reaction of a metal salt with the deprotonated form of 4-ethynylbenzoic acid, typically facilitated in a suitable solvent. The resulting complexes can range from simple mononuclear species to more complex polynuclear structures, depending on the metal ion, reaction conditions, and the presence of other coordinating ligands.

Mononuclear and Polynuclear Metal Complexes

Mononuclear complexes are characterized by a single metal center coordinated to one or more 4-ethynylbenzoate ligands. The synthesis of such complexes often involves controlling the stoichiometry of the metal and ligand to prevent the formation of extended polymeric structures. For instance, the use of ancillary ligands that can occupy coordination sites on the metal ion can lead to the isolation of discrete mononuclear species.

Polynuclear complexes, on the other hand, feature multiple metal centers bridged by 4-ethynylbenzoate ligands. These structures are of particular interest as they can exhibit unique magnetic and electronic properties arising from the interactions between the metal ions. The formation of polynuclear complexes is often favored when the reaction conditions allow for the bridging of metal centers by the carboxylate group of the 4-ethynylbenzoate ligand. The nature of the metal ion and the solvent system can play a crucial role in directing the assembly of either discrete polynuclear complexes or extended coordination polymers. Research into polynuclear organometallic clusters highlights the significance of understanding the bonding between polymetallic species and organic ligands, which can serve as models for catalytic processes.

Ligand Design and Coordination Modes of 4-Ethynylbenzoate Anion

The 4-ethynylbenzoate anion is a versatile ligand capable of adopting several coordination modes, which is a key factor in determining the final architecture of the metal complex. The design of this ligand, with its linear and rigid structure, makes it an excellent candidate for constructing predictable and well-defined coordination architectures.

Potential Coordination Modes of the 4-Ethynylbenzoate Anion
Coordination ModeDescriptionPotential Structural Outcome
MonodentateOnly one oxygen atom of the carboxylate group coordinates to a single metal center.Can lead to the formation of discrete mononuclear complexes, especially with bulky co-ligands.
Bidentate ChelatingBoth oxygen atoms of the carboxylate group coordinate to the same metal center, forming a four-membered ring.Generally less common for simple carboxylates due to ring strain, but can occur with certain metal ions.
Bidentate Bridging (syn-syn)Each oxygen atom of the carboxylate group coordinates to a different metal center, with both metal ions on the same side of the carboxylate plane.Often leads to the formation of dinuclear "paddle-wheel" structures or one-dimensional chains.
Bidentate Bridging (syn-anti)Each oxygen atom of the carboxylate group coordinates to a different metal center, with the metal ions on opposite sides of the carboxylate plane.Can result in the formation of one-dimensional chains or higher-dimensional networks.
Bidentate Bridging (anti-anti)Each oxygen atom of the carboxylate group coordinates to a different metal center, with both metal ions on the same side but pointing away from each other.Can also lead to the formation of polymeric structures.

Formation and Structural Features of Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The use of 4-ethynylbenzoate as a linker in MOF synthesis offers the potential to create materials with tailored properties for applications in gas storage, separation, and catalysis.

Design Principles for Ethynylbenzoate-Based MOFs

The design of MOFs based on the 4-ethynylbenzoate linker follows the principles of reticular chemistry, where the geometry of the metal-based secondary building unit (SBU) and the organic linker dictate the topology of the resulting framework. The rigidity and linear nature of the 4-ethynylbenzoate ligand make it an ideal "strut" for connecting metal-based nodes in a predictable manner.

Key design considerations include:

Linker Length and Functionality: The length of the 4-ethynylbenzoate linker will determine the pore size of the resulting MOF. The ethynyl (B1212043) functionality can be used to introduce specific properties or to serve as a reactive handle for post-synthetic modification, allowing for the tuning of the chemical environment within the pores.

Reaction Conditions: Solvent, temperature, and the presence of modulators can influence the crystallization process and the final phase of the MOF product. These parameters can be adjusted to target specific topologies and to control defect formation.

Topology and Dimensionality of MOF Architectures

The topology of a MOF describes the underlying network of nodes and linkers, and it is a critical factor in determining the material's properties. The dimensionality of a MOF can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks.

With a linear, ditopic linker like 4-ethynylbenzoate, a variety of topologies can be targeted depending on the connectivity of the metal SBU:

1D Chains: Connection with metal centers that have two available coordination sites for bridging ligands can lead to the formation of linear or zigzag chains.

2D Layers: Using a 4-connected SBU, such as a paddle-wheel, can result in the formation of 2D square-grid (sql) networks. These layers can then stack in various ways, potentially leading to porous materials.

3D Frameworks: Combining 4-ethynylbenzoate with higher connectivity SBUs (e.g., octahedral 6-connected or cuboctahedral 12-connected) can lead to the formation of robust 3D frameworks with various topologies such as primitive cubic (pcu) or face-centered cubic (fcu). The specific topology will depend on the geometry of the SBU and the linker.

The study of MOF topology is an active area of research, with computational tools being used to predict and classify the networks formed from different combinations of linkers and SBUs.

Intermolecular Interactions and Supramolecular Assemblies

Hydrogen Bonding: If the complex or MOF contains coordinated solvent molecules (e.g., water, DMF) or other ligands with hydrogen bond donors/acceptors, hydrogen bonding can occur. The terminal hydrogen of the ethynyl group can also act as a weak hydrogen bond donor.

π-π Stacking: The aromatic ring of the 4-ethynylbenzoate ligand can participate in π-π stacking interactions with adjacent ligands. These interactions can influence the packing of discrete complexes and the interlayer spacing in 2D MOFs.

C-H···π Interactions: The hydrogen atoms of the aromatic ring or other organic components can interact with the π-system of the ethynyl group or the benzene (B151609) ring.

Halogen Bonding: If halogenated solvents or co-ligands are present, halogen bonding interactions may also play a role in the supramolecular assembly.

Role of Hydrogen Bonding, π-Stacking, and Other Non-Covalent Interactions in Crystal Packing

The crystal packing of coordination polymers and MOFs constructed from 4-ethynylbenzoate ligands is significantly influenced by a variety of non-covalent interactions, including hydrogen bonding and π-stacking. These weak interactions, acting in concert, play a crucial role in directing the self-assembly process and determining the final three-dimensional architecture of the material. Supramolecular chemistry relies on these dynamic and reversible non-covalent forces to build complex and well-defined structures. berkeley.edunih.gov

Hydrogen bonding is a predominant force in the crystal engineering of these materials. The ethynyl group of the 4-ethynylbenzoate ligand is a key participant in weak hydrogen-bonding interactions. researchgate.net For instance, in coordination polymers constructed with the analogous 5-ethynyl-1,3-benzenedicarboxylic acid ligand, the ethynyl group has been observed to form C—H···O hydrogen bonds with carboxylate oxygen atoms of adjacent ligands. researchgate.net This type of interaction can lead to the formation of one-dimensional chains, two-dimensional nets, and even complex three-dimensional frameworks. researchgate.net The directionality and strength of these hydrogen bonds can influence the dimensionality and topology of the resulting coordination polymer.

π-stacking interactions between the aromatic rings of the 4-ethynylbenzoate ligands are another critical factor in the crystal packing. aps.org These interactions, which arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic systems, lead to the formation of stacked arrangements of the ligands. escholarship.org The geometry of these π-π interactions, whether face-to-face, edge-to-face, or parallel-displaced, can significantly impact the porosity and density of the resulting material. escholarship.org The combination of hydrogen bonding and π-stacking can create robust and intricate networks, where one-dimensional coordination polymers are linked into higher-dimensional structures. aps.org

The interplay of these non-covalent forces is a powerful tool for the rational design of crystalline materials with desired structures and properties. By understanding and controlling these weak interactions, it is possible to fine-tune the architecture of 4-ethynylbenzoate-based coordination polymers and MOFs.

Enclathration and Host-Guest Chemistry in MOFs

Metal-organic frameworks constructed with 4-ethynylbenzoate ligands have the potential to exhibit rich host-guest chemistry due to their inherent porosity. The term "enclathration" refers to the inclusion of guest molecules within the cavities or channels of a host framework without the formation of covalent bonds. In the context of MOFs, the guest molecules are typically solvent molecules from the synthesis or other small molecules introduced after the framework has been formed.

The inclusion of guest molecules can have a profound effect on the structure and properties of the MOF. In some cases, the guest molecules are essential for the stability of the framework, and their removal can lead to a collapse of the structure. In other instances, the framework is robust and can be "activated" by removing the guest molecules, leaving behind a porous material with accessible sites for gas storage, separation, or catalysis.

The process of guest inclusion and release can also lead to dynamic structural transformations in flexible MOFs. nih.gov The interaction between the host framework and the guest molecules can induce changes in the framework's conformation, leading to different phases with distinct pore sizes and shapes. This "breathing" effect is a fascinating aspect of host-guest chemistry in MOFs and can be triggered by various stimuli, including the introduction of different guest molecules, changes in temperature, or the application of pressure. nih.gov

The study of host-guest interactions in 4-ethynylbenzoate-based MOFs could involve the investigation of the uptake and release of various small molecules, such as solvents, gases, or other organic compounds. aps.org Understanding these interactions is crucial for the development of these materials for applications in areas such as chemical sensing, drug delivery, and separations.

Functional Applications of Ethynylbenzoate-Based Coordination Polymers and MOFs

The unique structural features of coordination polymers and MOFs derived from 4-ethynylbenzoate ligands, including their tunable porosity, high surface area, and the presence of functional organic linkers, make them promising candidates for a range of functional applications.

Luminescent Properties of Lanthanide-Based MOFs

When 4-ethynylbenzoate ligands are combined with lanthanide ions (Ln³⁺), the resulting MOFs can exhibit interesting luminescent properties. researchgate.net Lanthanide ions are known for their characteristic sharp and long-lived emission bands, which arise from f-f electronic transitions. chemrxiv.org However, the direct excitation of lanthanide ions is often inefficient due to their low absorption cross-sections. chemrxiv.org

In lanthanide-based MOFs, the organic ligand can act as an "antenna," absorbing excitation energy and transferring it to the lanthanide ion, which then emits light. researchgate.netresearchgate.net This process, known as the "antenna effect" or sensitization, is a key principle in the design of highly luminescent lanthanide materials. researchgate.netresearchgate.net The efficiency of this energy transfer depends on the energy levels of the ligand and the lanthanide ion.

The 4-ethynylbenzoate ligand, with its aromatic ring and conjugated ethynyl group, is expected to have suitable electronic properties to act as an effective antenna for sensitizing the luminescence of certain lanthanide ions, such as europium (Eu³⁺) and terbium (Tb³⁺), which emit in the red and green regions of the visible spectrum, respectively. researchgate.netnih.gov The photoluminescent properties of a series of lanthanide MOFs constructed from the related 1,1′-ethynebenzene-3,3′,5,5′-tetracarboxylate ligand have been investigated, demonstrating that the ligand can effectively sensitize the emission of several lanthanide ions. researchgate.netnih.gov

The luminescent properties of these materials can be further tuned by creating mixed-metal or mixed-ligand MOFs. researchgate.net For example, by incorporating both Eu³⁺ and Tb³⁺ into the same framework, it is possible to achieve tunable light emission across the visible spectrum by varying the ratio of the two ions. nih.gov

The table below summarizes the characteristic emission colors of some common lanthanide ions that could potentially be incorporated into 4-ethynylbenzoate-based MOFs.

Lanthanide IonCharacteristic Emission Color
Europium (Eu³⁺)Red
Terbium (Tb³⁺)Green
Samarium (Sm³⁺)Orange
Dysprosium (Dy³⁺)Yellow

Potential in Photocatalysis and Sensing

The semiconductor-like properties of some MOFs, combined with their high surface area and tunable electronic structures, make them promising materials for photocatalysis. uni-koeln.de MOFs can act as photocatalysts for the degradation of organic pollutants in water and air. The organic linker can absorb light and generate electron-hole pairs, which can then participate in redox reactions to break down pollutants. The efficiency of the photocatalytic process can be enhanced by modifying the ligand, for example, by introducing functional groups that extend the light absorption into the visible region. The 4-ethynylbenzoate ligand, with its conjugated π-system, could contribute to the photocatalytic activity of a MOF.

Luminescent MOFs, particularly those based on lanthanide ions, are also excellent candidates for chemical sensing applications. chemrxiv.org The luminescence of these materials can be sensitive to the presence of certain analytes, which can either quench (decrease) or enhance the emission intensity. This response can be highly selective and sensitive, allowing for the detection of trace amounts of specific molecules.

One important application of luminescent MOFs is the detection of nitroaromatic compounds, which are common components of explosives and are also environmental pollutants. The electron-deficient nature of nitroaromatics can lead to strong interactions with the electron-rich aromatic linkers of the MOF, resulting in a quenching of the fluorescence. This quenching mechanism can be used to develop highly sensitive sensors for these hazardous compounds. A 4-ethynylbenzoate-based luminescent MOF could potentially be used for the selective detection of nitroaromatics.

The table below provides examples of nitroaromatic compounds that have been detected using luminescent MOFs.

Nitroaromatic CompoundAbbreviation
NitrobenzeneNB
2,4,6-Trinitrophenol (Picric Acid)TNP
2,4-DinitrotolueneDNT
TrinitrotolueneTNT

The versatility of MOF chemistry allows for the design of materials with tailored properties for specific photocatalytic and sensing applications. The incorporation of the 4-ethynylbenzoate ligand into MOF structures offers a promising avenue for the development of new functional materials in these areas.

Click Chemistry Applications of 4 Ethynylbenzoate

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that forms a stable 1,2,3-triazole ring from an alkyne and an azide (B81097). rsc.org This reaction is noted for its reliability and compatibility with a wide range of functional groups, including the carboxylic acid moiety present in 4-ethynylbenzoic acid. beilstein-journals.orgresearchgate.net

The generally accepted mechanism for the CuAAC reaction involves the in situ formation of a copper(I) acetylide intermediate. beilstein-journals.org In the case of 4-ethynylbenzoic acid, the reaction is typically initiated with a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), which is reduced to the active copper(I) species by a reducing agent like sodium ascorbate. beilstein-journals.org The presence of a coordinating ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA), can stabilize the copper(I) catalyst and enhance the reaction rate. beilstein-journals.org

The catalytic cycle can be summarized as follows:

Formation of Copper(I) Acetylide: The terminal alkyne of the 4-ethynylbenzoate derivative reacts with the copper(I) catalyst to form a copper(I) acetylide complex. nih.govresearchgate.net

Activation of the Azide: The azide reactant coordinates to the copper center. nih.gov

Cycloaddition: A stepwise cycloaddition occurs between the copper acetylide and the coordinated azide, leading to a six-membered copper-containing intermediate. beilstein-journals.orgnih.gov

Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolide ring, followed by protonolysis to release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. researchgate.net

The reaction is tolerant of various solvents, including water, alcohols, and dimethyl sulfoxide (B87167) (DMSO), and can be performed over a broad pH range (typically 4-12). beilstein-journals.orgresearchgate.net The presence of the carboxylic acid group in 4-ethynylbenzoic acid does not interfere with the reaction. researchgate.net

Typical Reaction Conditions for CuAAC with 4-Ethynylbenzoate Derivatives:

ParameterCondition
Copper Source CuSO₄·5H₂O (typically 1-10 mol%)
Reducing Agent Sodium Ascorbate (in excess)
Ligand (optional) Tris-(benzyltriazolylmethyl)amine (TBTA)
Solvents Water, t-BuOH/H₂O, DMSO, DMF
Temperature Room temperature to mild heating (e.g., 45 °C) researchgate.net
Atmosphere Can often be performed in the presence of air

Hypothetical Examples of Triazole Synthesis from 4-Ethynylbenzoic Acid:

4-Ethynylbenzoic AcidAzide ReactantResulting Triazole Compound
Benzyl azide4-(1-benzyl-1H-1,2,3-triazol-4-yl)benzoic acid
3-Azidopropan-1-ol4-(1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl)benzoic acid
1-Azido-4-nitrobenzene4-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)benzoic acid

Applications in Constructing Molecular Architectures

The rigid, linear structure and bifunctional nature (an alkyne and a carboxylic acid) of 4-ethynylbenzoic acid make it a valuable building block for the construction of well-defined molecular architectures, such as polymers and metal-organic frameworks (MOFs). nih.gov

The alkyne group can be polymerized or used in coupling reactions to form the backbone or side chains of polymers. For example, 4-ethynylbenzoic acid can serve as a precursor for the synthesis of poly(phenylacetylene)s, which are known for their unique structural and electronic properties. nih.gov

In the field of materials science, 4-ethynylbenzoic acid and its derivatives are utilized as organic linkers in the synthesis of MOFs. nih.gov MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands. The carboxylic acid group of 4-ethynylbenzoate coordinates with the metal centers, while the ethynyl (B1212043) group can either be a non-coordinating functional group within the pores of the MOF or participate in post-synthetic modification reactions. The rigid nature of the 4-ethynylbenzoate linker helps in the formation of porous and stable frameworks with potential applications in gas storage and catalysis. nih.gov

Examples of Molecular Architectures Utilizing 4-Ethynylbenzoic Acid:

Architectural ClassSpecific ExampleKey Features
Polymers Glutamic acid-based dendritic helical poly(phenylacetylene)s nih.govChiral, helical polymer structures with potential applications in catalysis and materials science.
Metal-Organic Frameworks (MOFs) MOFs with 4-ethynylbenzoate as a linker nih.govPorous materials with tunable properties for gas storage and separation. The ethynyl group can enhance π-backbonding with metal nodes, stabilizing the framework.

Rapid Construction of Compound Libraries

Combinatorial chemistry aims to rapidly generate large collections of diverse molecules, known as chemical libraries, which can then be screened for biological activity in drug discovery and other research areas. researchgate.netnih.govnih.gov Sodium 4-ethynylbenzoate serves as an ideal scaffold or building block in this process. Its terminal alkyne group can be reliably "clicked" onto a diverse set of azide-containing molecules.

The fundamental principle involves a systematic and repetitive process where various building blocks are covalently linked. nih.gov In this context, a library can be constructed by reacting sodium 4-ethynylbenzoate with a collection of different organic azides. Each reaction joins the benzoate (B1203000) moiety to a new partner molecule via the stable triazole linkage. This modular approach allows for the creation of thousands of distinct compounds in a high-throughput fashion. nih.gov

For instance, a research program aiming to discover new enzyme inhibitors might synthesize a library by reacting 4-ethynylbenzoate with hundreds of different azide-containing fragments. This strategy, often performed in microtiter plates, allows for the rapid assembly of a large number of potential drug candidates. nih.govnih.gov The resulting library of triazole-containing compounds can then be directly screened for inhibitory activity. nih.gov The efficiency of the CuAAC reaction ensures that the products are generated in high yield and purity, which is crucial for the reliability of subsequent biological screening. researchgate.net

Table 1: Illustrative Example of Building Blocks for a Combinatorial Library

Alkyne Building BlockAzide Building Block Pool (Examples)Resulting Library Core Structure
Sodium 4-ethynylbenzoateBenzyl azide4-(1-benzyl-1H-1,2,3-triazol-4-yl)benzoate
1-Azido-4-fluorobenzene4-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)benzoate
3-Azidopropan-1-ol4-(1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl)benzoate
(Azidomethyl)cyclopentane4-(1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl)benzoate

This table illustrates how a single alkyne building block can be combined with a variety of azide partners to generate a library of structurally diverse compounds.

Modular Synthesis of Complex Organic Molecules

Beyond the rapid generation of libraries, the modular nature of the click reaction with 4-ethynylbenzoate is perfectly suited for the planned, stepwise synthesis of complex and highly functionalized molecules. nih.gov In this approach, molecules are assembled from distinct, interchangeable modules (building blocks), allowing for flexibility in design and the ability to systematically modify the final structure to optimize its properties.

The 1,2,3-triazole ring formed via the click reaction is not merely a passive linker; it is a rigid, aromatic heterocycle with a significant dipole moment that can participate in hydrogen bonding. nih.gov These properties mean it can function as a stable and predictable structural element within a larger molecule, often acting as a bioisosteric replacement for an amide bond. nih.gov

Table 2: Research Findings on CuAAC Reaction Conditions for Modular Synthesis

Catalyst SystemLigand/AdditiveSolventTemperatureKey Outcome
Cu(I) salts (e.g., CuI)Base (e.g., DIPEA)Various organic solventsRoom TemperatureHigh yields of 1,4-disubstituted triazoles. researchgate.net
CuSO₄Sodium AscorbateWater, DMSO, DMFRoom TemperatureIn situ generation of active Cu(I) catalyst, suitable for a wide range of substrates. researchgate.netresearchgate.net
[CuBr(PPh₃)₃]NoneOrganic SolventsRoom TemperatureA well-defined catalyst system providing reliable results. organic-chemistry.org
Cp*RuCl complexesNoneVarious organic solventsElevated TemperatureCatalyzes the formation of the alternative 1,5-disubstituted triazole isomer. alliedacademies.org

This table summarizes common reaction conditions reported in the literature for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), highlighting the versatility of the reaction for modular synthesis.

This approach has been successfully used to accelerate the discovery of novel chemical scaffolds for various biological targets. For example, libraries of bidentate triazolyl derivatives have been assembled and screened to identify potent and selective inhibitors of specific PTPs, demonstrating the power of using building blocks like 4-ethynylbenzoate in a modular and efficient synthetic strategy. nih.gov

Role of 4 Ethynylbenzoate in the Synthesis of Molecules for Biological Research

Precursor for Fluorescent Probes and Biological Imaging Agents

The 4-ethynylbenzoate moiety is a key component in the synthesis of fluorescent probes and imaging agents due to the reactivity of its terminal alkyne group. This group is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This reaction allows the 4-ethynylbenzoate unit, acting as a stable and rigid linker, to be easily conjugated with other molecular fragments, such as a fluorophore (a molecule that emits light) and a targeting ligand (a molecule that binds to a specific biological target).

The process typically involves linking an azide-modified fluorophore to the alkyne on the 4-ethynylbenzoate scaffold. The resulting conjugate can then be further modified, for example, by attaching a targeting molecule to the carboxylate group, to create a highly specific imaging agent. These agents are designed to accumulate in specific cells or tissues, allowing for visualization of biological processes in real-time. The ability to create luminescent compounds and sensors is a direct result of the utility of the ethynyl (B1212043) group in forming extended π-systems, which are often essential for fluorescence.

Table 1: Role of 4-Ethynylbenzoate in Fluorescent Probe Synthesis

Component Function Example Moiety Role in Final Probe
4-Ethynylbenzoate Rigid Linker / Scaffold C≡CH-Ph-COOH Provides a stable framework and a reactive alkyne handle for conjugation.
Fluorophore Signal Generator Azide-modified dye (e.g., Rhodamine, BODIPY) Emits a detectable fluorescent signal upon excitation.

| Targeting Ligand | Specificity Element | Folic Acid, Peptides, Antibodies | Directs the probe to a specific biological target (e.g., cancer cells, proteins). |

This modular approach enables the rational design of probes for various biological targets and imaging modalities, contributing significantly to diagnostics and the study of disease progression. mdpi.com

Intermediate in the Synthesis of Diverse Organic Molecules for Biological Study

The dual functionality of 4-ethynylbenzoate derivatives, particularly the methyl ester (Methyl 4-ethynylbenzoate), makes them highly versatile intermediates in the synthesis of complex organic molecules for biological research. nih.gov The molecule contains two primary reactive sites: the terminal alkyne and the carboxylate/ester group. This allows for a wide range of chemical transformations, making it an indispensable building block for creating novel compounds. nih.gov

The alkyne group can participate in numerous reactions, including:

Click Chemistry (CuAAC): As mentioned, for bioconjugation.

Sonogashira Coupling: To form carbon-carbon bonds with aryl or vinyl halides, extending the conjugated system.

Hydration: To form ketones.

Reduction: To form alkenes or alkanes.

Simultaneously, the carboxylate group can be converted into various functional groups, such as:

Amides: By coupling with amines, a fundamental reaction in the synthesis of many active pharmaceutical ingredients (APIs).

Esters: Through reaction with different alcohols.

Alcohols: Via reduction of the carboxylic acid or ester.

This versatility allows chemists to use 4-ethynylbenzoate as a starting point for constructing a vast library of compounds, including potential drug candidates, functional polymers, and metal-organic frameworks with biological applications. nih.gov Its role as a pharmaceutical intermediate is critical in the discovery and development of new therapeutic agents. nih.gov

Table 2: Synthetic Versatility of the 4-Ethynylbenzoate Scaffold

Reactive Site Reaction Type Resulting Structure Biological Relevance
Terminal Alkyne Sonogashira Coupling Aryl-alkyne Core structure in kinase inhibitors, conjugated materials
Terminal Alkyne Click Chemistry (CuAAC) Triazole ring Linker for bioconjugation, stable pharmacophore
Carboxylate Group Amide Coupling Benzamide Common feature in many APIs and biologically active molecules

| Carboxylate Group | Esterification | Benzoate (B1203000) Ester | Prodrug strategies, modification of solubility |

Contribution to Structure-Activity Relationship (SAR) Studies of Related Compounds

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, where scientists systematically modify the chemical structure of a "lead" compound to understand how each component contributes to its biological activity. The 4-ethynylbenzoate moiety is a valuable tool in these studies. The ethynyl group has distinct properties—it is linear, rigid, and electron-withdrawing—that can be compared against other substituents to probe the requirements of a biological target, such as an enzyme's active site or a receptor's binding pocket.

In a typical SAR study, a series of analogues is synthesized where the group at the 4-position of the benzoate ring is varied. The 4-ethynyl derivative serves as a key compound in this series. Its biological activity is compared to analogues containing other groups to answer critical questions about the target's binding preferences.

For example, researchers might compare the 4-ethynyl compound with:

A 4-methyl analogue to test the effect of replacing a linear alkyne with a smaller, bulkier alkyl group.

A 4-cyano analogue to compare the effects of two different linear, electron-withdrawing groups.

A 4-chloro or 4-fluoro analogue to probe the role of sterics and electronics with halogen substituents. mdpi.com

A 4-methoxyphenyl analogue to understand the impact of a bulkier, electron-donating group.

By comparing the biological potency of these systematically modified compounds, chemists can build a model of the optimal chemical features required for activity. nih.gov For instance, if the 4-ethynyl analogue is significantly more potent than a 4-ethyl analogue, it suggests that the linearity and rigidity of the alkyne are crucial for fitting into a narrow, hydrophobic pocket in the target protein. Such insights are invaluable for designing more potent and selective drug candidates. researchgate.net

Table 3: Example of a Hypothetical SAR Study on a 4-Substituted Benzoic Acid Core

Compound Analogue (R-group) R-Group Properties Hypothetical Activity SAR Interpretation
-C≡CH (Ethynyl) Linear, rigid, electron-withdrawing High The target likely has a narrow, defined pocket that accommodates the linear shape.
-CH₃ (Methyl) Small, sp³ hybridized Moderate The pocket can tolerate some bulk, but linearity is preferred.
-Cl (Chloro) Electronegative, spherical Low Specific electronic and steric properties of the alkyne are important.

| -OCH₃ (Methoxy) | Electron-donating, bent | Inactive | A bulky, electron-donating group is not tolerated. |

Q & A

Basic: What are the recommended methods for synthesizing sodium 4-ethynylbenzoate with high purity?

Answer:
The synthesis typically involves esterification of 4-ethynylbenzoic acid followed by neutralization with sodium hydroxide. Key steps include:

  • Reagent selection : Use anhydrous sodium hydroxide to avoid side reactions with residual moisture .
  • Purification : Recrystallization from a mixed solvent system (e.g., ethanol/water) ensures purity. Monitor by TLC or HPLC to confirm absence of unreacted starting materials .
  • Yield optimization : Adjust molar ratios (e.g., 1:1.2 for acid-to-base) and reaction time (≥2 hours under reflux) to maximize conversion .
    Reproducibility : Document all parameters (solvents, temperatures, stirring rates) to enable independent replication .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for sodium 4-ethynylbenzoate?

Answer:
Discrepancies often arise from sample hydration, solvent effects, or impurities. Mitigation strategies include:

  • Cross-validation : Compare data across multiple techniques (e.g., FT-IR for functional groups, 13C^{13}\text{C} NMR for carbon environment).
  • Controlled drying : Ensure samples are lyophilized to remove residual solvents, which can alter peak positions in NMR .
  • Statistical analysis : Apply principal component analysis (PCA) to identify outlier datasets caused by instrumental variability .
    Documentation : Report solvent, concentration, and instrument calibration details to contextualize findings .

Basic: What analytical techniques are critical for characterizing sodium 4-ethynylbenzoate?

Answer:

  • Elemental analysis : Confirm sodium content via inductively coupled plasma mass spectrometry (ICP-MS) .
  • Spectroscopy : Use FT-IR to verify carboxylate (COO\text{COO}^-) and ethynyl (C≡CH\text{C≡CH}) functional groups .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity; compare retention times against standards .
    Quality control : Triplicate measurements and calibration curves minimize instrumental error .

Advanced: How should experimental designs be structured to study the reactivity of sodium 4-ethynylbenzoate in aqueous media?

Answer:

  • Variables : Control pH (5–9), ionic strength, and temperature (20–40°C) to mimic physiological or environmental conditions .
  • Kinetic studies : Use stopped-flow spectrophotometry to track reaction intermediates (e.g., hydrolysis products) in real-time .
  • Error mitigation : Include blank runs and internal standards (e.g., deuterated analogs) to distinguish signal noise from true reactivity .
    Data interpretation : Apply pseudo-first-order kinetics models to derive rate constants, reporting confidence intervals .

Basic: What are the stability considerations for storing sodium 4-ethynylbenzoate?

Answer:

  • Storage conditions : Keep in airtight containers under inert gas (argon) at ≤4°C to prevent hydrolysis or oxidation .
  • Monitoring : Conduct stability-indicating assays (e.g., HPLC) monthly to detect degradation products .
  • Handling : Use desiccants during weighing to avoid moisture absorption, which accelerates decomposition .

Advanced: What computational modeling approaches are suitable for predicting sodium 4-ethynylbenzoate’s interactions with biological targets?

Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding affinities with proteins (e.g., enzymes or receptors). Validate with experimental IC50_{50} values .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability .
  • QSAR models : Corrogate electronic descriptors (HOMO/LUMO energies) with bioactivity data to predict novel derivatives .
    Collaboration : Partner with computational chemists to refine force field parameters for ethynyl groups .

Basic: How can researchers efficiently locate peer-reviewed studies on sodium 4-ethynylbenzoate?

Answer:

  • Databases : Search SciFinder for synthesis routes, Web of Science for citations, and PubMed for bioactivity studies .
  • Keywords : Combine terms (e.g., “sodium 4-ethynylbenzoate crystal structure” OR “reactivity”) and filter by publication date (last 10 years) .
  • Review articles : Use annual reviews in Chemical Reviews or Accounts of Chemical Research for foundational context .

Advanced: How should conflicting bioactivity data (e.g., cytotoxicity vs. therapeutic efficacy) be addressed in publications?

Answer:

  • Methodological audit : Compare cell lines (e.g., HEK293 vs. HeLa), assay durations, and dose ranges across studies to identify protocol-driven variability .
  • Meta-analysis : Pool data using random-effects models to quantify heterogeneity and adjust for publication bias .
  • Mechanistic studies : Conduct knock-in/out experiments to isolate pathways affected by sodium 4-ethynylbenzoate, clarifying dual roles .
    Transparency : Report negative results and limitations in supplementary materials to contextualize contradictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.